4-Benzyl-1,4-diazepan-1-amine
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Overview
Description
4-Benzyl-1,4-diazepan-1-amine is a chemical compound belonging to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of a benzyl group attached to a 1,4-diazepane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,4-diazepan-1-amine typically involves the following steps:
Reductive Amination: One common method is the reductive amination of 4-benzyl-1,4-diazepan-2-one with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Cyclization Reactions: Another approach involves the cyclization of appropriate linear precursors, such as N-benzyl-1,4-diaminobutane, under acidic or basic conditions to form the diazepane ring.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate hydrogenation steps, ensuring high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products:
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
4-Benzyl-1,4-diazepan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new therapeutic agents, particularly in the treatment of neurological disorders and as potential anti-cancer agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 4-Benzyl-1,4-diazepan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The diazepane ring structure allows for conformational flexibility, which is crucial for effective binding and activity.
Comparison with Similar Compounds
1,4-Diazepane: The parent compound without the benzyl group, used as a scaffold in medicinal chemistry.
4-Benzylpiperidine: A structurally similar compound with a six-membered ring, differing in its pharmacological profile.
Benzodiazepines: A class of psychoactive drugs with a benzene ring fused to a diazepine ring, widely used for their sedative and anxiolytic effects.
Uniqueness: 4-Benzyl-1,4-diazepan-1-amine is unique due to its seven-membered ring structure combined with a benzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
6955-28-8 |
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Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-benzyl-1,4-diazepan-1-amine |
InChI |
InChI=1S/C12H19N3/c13-15-8-4-7-14(9-10-15)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
InChI Key |
GHKWIACKPFWDCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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